

# 8-Demethyl Ivabradine: An In-Depth Technical Guide to Impurity Profiling in Ivabradine

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## Compound of Interest

Compound Name: 8-Demethyl Ivabradine

Cat. No.: B584899

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profiling of **8-Demethyl Ivabradine**, a known metabolite and potential degradation product of the antianginal drug Ivabradine. Understanding and controlling impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. This document details the origin, identification, and quantification of **8-Demethyl Ivabradine**, offering detailed experimental protocols and data presentation for analytical scientists and researchers in the pharmaceutical industry.

## Introduction to Ivabradine and the Significance of Impurity Profiling

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.<sup>[1][2]</sup> It acts by selectively inhibiting the If current in the sinoatrial node, thereby reducing the heart rate without affecting myocardial contractility.<sup>[1][2]</sup>

Impurity profiling is a cornerstone of pharmaceutical development and quality control. Regulatory agencies worldwide mandate the identification and quantification of any impurity present in a drug substance at a level of 0.1% or higher. These impurities can arise from various sources, including the manufacturing process (synthesis-related impurities) or degradation of the drug substance over time (degradation products).<sup>[3][4]</sup> The presence of

impurities can impact the safety and efficacy of the drug product, making their thorough characterization essential.

## 8-Demethyl Ivabradine: A Key Impurity

**8-Demethyl Ivabradine** is a significant impurity of Ivabradine. It is structurally similar to the parent drug, differing by the absence of a methyl group at the 8-position of the benzazepine ring system.

Chemical Structures:

8-Demethyl Ivabradine

MW: 454.56

$C_{26}H_{34}N_2O_5$

Ivabradine

MW: 468.59

$C_{27}H_{36}N_2O_5$

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**Figure 1.** Chemical structures of Ivabradine and **8-Demethyl Ivabradine**.

## Origin of 8-Demethyl Ivabradine

**8-Demethyl Ivabradine** can originate from two primary sources:

- **Metabolism:** It is a known metabolite of Ivabradine. In vivo, Ivabradine is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and intestines, primarily through oxidation.<sup>[1][5]</sup> One of the metabolic pathways is O-demethylation, leading to the formation of **8-Demethyl Ivabradine**.
- **Degradation:** The chemical transformation of Ivabradine under various stress conditions can lead to the formation of degradation products. The O-demethylation at the 8-position is a plausible degradation pathway, particularly under oxidative stress, mimicking the metabolic process. Forced degradation studies are crucial to identify such potential degradation products.<sup>[3][4]</sup>
- **Synthesis:** While less commonly reported, it is theoretically possible for **8-Demethyl Ivabradine** to be formed as a synthesis-related impurity if a demethylated precursor is used or if demethylation occurs as a side reaction during the synthesis of Ivabradine.

## Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of **8-Demethyl Ivabradine** in Ivabradine drug substance and product require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used techniques for this purpose.

## High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate **8-Demethyl Ivabradine** from the parent drug and other potential impurities.

Experimental Protocol: Stability-Indicating HPLC-UV Method

Parameter	Condition
Instrument	HPLC system with a UV/Vis or Photodiode Array (PDA) detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A: 0.01 M Ammonium acetate buffer (pH adjusted to 5.5 with acetic acid) B: Acetonitrile
Gradient Elution	Time (min)
0	
15	
20	
22	
25	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	286 nm
Injection Volume	10 µL
Sample Preparation	Accurately weigh and dissolve the Ivabradine sample in the mobile phase to a final concentration of 1 mg/mL.
Standard Preparation	Prepare a standard solution of 8-Demethyl Ivabradine in the mobile phase at a concentration corresponding to the reporting threshold (e.g., 0.1% of the sample concentration).

## Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

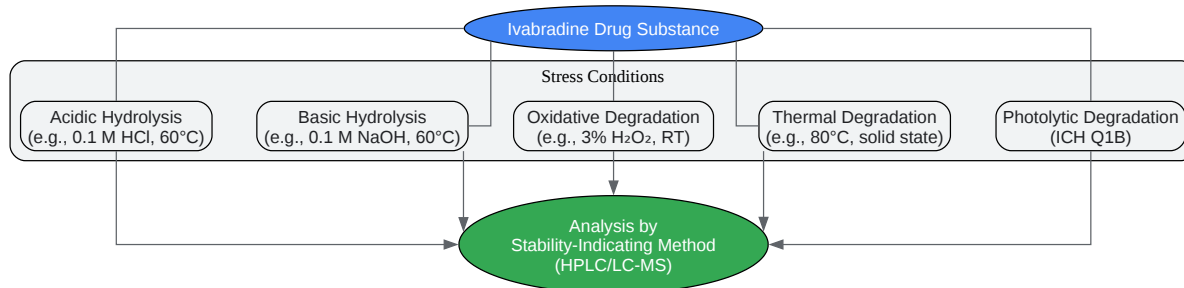
LC-MS/MS provides higher sensitivity and specificity, which is particularly useful for the identification and quantification of trace-level impurities.

## Experimental Protocol: LC-MS/MS Method for Quantification

Parameter	Condition
Instrument	Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column	C18, 100 mm x 2.1 mm, 3.5 µm particle size
Mobile Phase	A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile
Gradient Elution	Time (min)
0	
8	
10	
10.1	
12	
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Ivabradine: 469.3 → 262.2 8-Demethyl Ivabradine: 455.3 → 248.2
Sample Preparation	Same as HPLC-UV method.
Standard Preparation	Prepare a series of calibration standards of 8-Demethyl Ivabradine in a blank matrix (e.g., mobile phase or a solution of the drug substance known to be free of the impurity).

## Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. Ivabradine has been shown to degrade under various stress conditions.[3][4] The formation of **8-Demethyl Ivabradine** is most likely to occur under oxidative conditions.



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**Figure 2.** Workflow for forced degradation studies of Ivabradine.

#### Experimental Protocol: Forced Degradation Study (Oxidative Stress)

- Sample Preparation: Prepare a solution of Ivabradine in a suitable solvent (e.g., methanol:water, 1:1) at a concentration of 1 mg/mL.
- Stress Condition: Add 3% hydrogen peroxide to the Ivabradine solution.
- Incubation: Store the solution at room temperature, protected from light, for 24 hours.
- Neutralization (if necessary): Quench the reaction by adding a suitable agent if required.
- Analysis: Dilute the stressed sample to an appropriate concentration and analyze using the validated stability-indicating HPLC or LC-MS method.

- **Peak Identification:** Compare the retention time and/or mass-to-charge ratio of any new peaks with that of an **8-Demethyl Ivabradine** reference standard.

## Quantitative Data

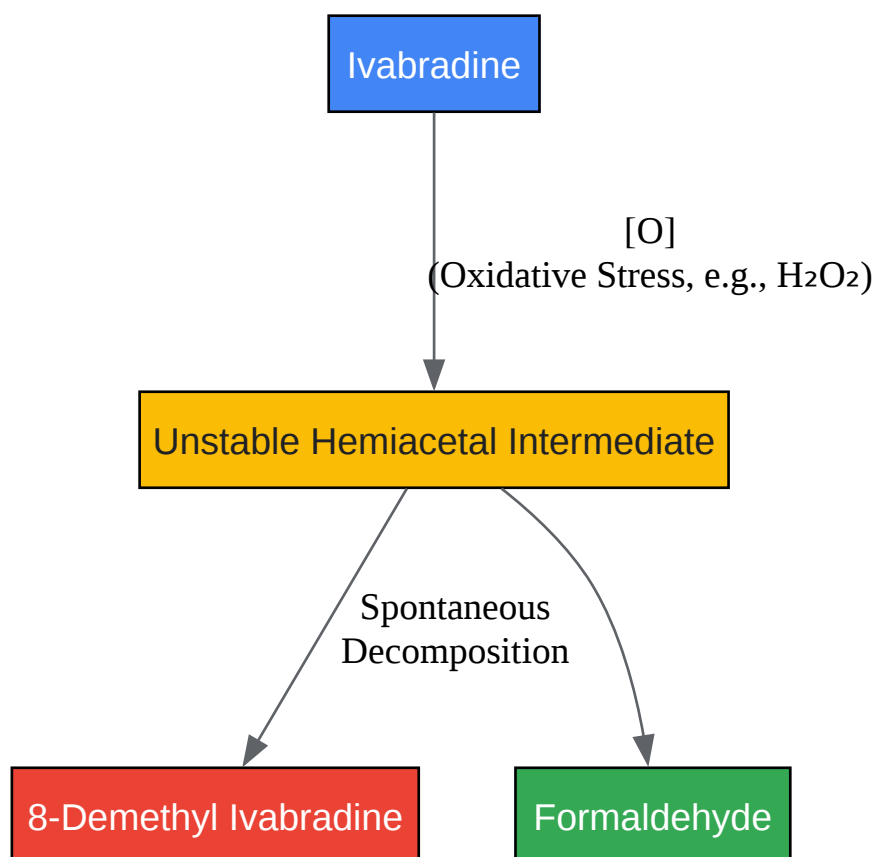
The following table summarizes hypothetical quantitative data for **8-Demethyl Ivabradine** levels observed in an Ivabradine drug substance batch under various conditions. Actual values will vary depending on the manufacturing process and storage conditions.

Condition	8-Demethyl Ivabradine Level (%)
Initial (Release)	< 0.05
Accelerated Stability (40°C/75% RH, 6 months)	0.08
Forced Degradation (Oxidative, 3% H <sub>2</sub> O <sub>2</sub> , 24h)	0.25
Forced Degradation (Acidic, 0.1M HCl, 24h)	< 0.05
Forced Degradation (Basic, 0.1M NaOH, 24h)	< 0.05
Forced Degradation (Thermal, 80°C, 48h)	0.06
Forced Degradation (Photolytic, ICH Q1B)	< 0.05

## Degradation Pathway

The formation of **8-Demethyl Ivabradine** from Ivabradine under oxidative stress likely proceeds through an oxidative O-demethylation mechanism. This pathway is analogous to the CYP450-mediated metabolism in the body.





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**Figure 3.** Proposed degradation pathway of Ivabradine to **8-Demethyl Ivabradine**.

## Conclusion

The profiling of **8-Demethyl Ivabradine** is a critical component in ensuring the quality and safety of Ivabradine drug products. As a known metabolite, its potential formation as a degradation product, particularly under oxidative stress, must be carefully monitored. This guide has provided an in-depth overview of the origin, analytical methodologies for detection and quantification, and the likely degradation pathway of **8-Demethyl Ivabradine**. The detailed experimental protocols for HPLC and LC-MS/MS serve as a valuable resource for researchers and analytical scientists involved in the development and quality control of Ivabradine. The implementation of robust, stability-indicating analytical methods is paramount for the reliable monitoring of this and other potential impurities, ultimately safeguarding patient health.

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